molecular formula C17H18Cl2O2 B13687306 Bis(4-chloro-3,5-dimethylphenoxy)methane CAS No. 219529-37-0

Bis(4-chloro-3,5-dimethylphenoxy)methane

Cat. No.: B13687306
CAS No.: 219529-37-0
M. Wt: 325.2 g/mol
InChI Key: GSSYNVSMWVVLJW-UHFFFAOYSA-N
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Description

Bis(4-chloro-3,5-dimethylphenoxy)methane is an organic compound with the molecular formula C17H18Cl2O2 It is characterized by the presence of two 4-chloro-3,5-dimethylphenoxy groups attached to a central methane unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chloro-3,5-dimethylphenoxy)methane typically involves the reaction of 4-chloro-3,5-dimethylphenol with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenoxy groups. Common reagents used in this synthesis include sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-3,5-dimethylphenoxy)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Bis(4-chloro-3,5-dimethylphenoxy)methane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which Bis(4-chloro-3,5-dimethylphenoxy)methane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chloro-3,5-dimethylphenoxy)dimethylsilan: Similar in structure but contains a silicon atom instead of a methane unit.

    Bis(4-methoxy-3,5-dimethylphenyl)methane: Similar but with methoxy groups instead of chloro groups.

Uniqueness

Bis(4-chloro-3,5-dimethylphenoxy)methane is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

219529-37-0

Molecular Formula

C17H18Cl2O2

Molecular Weight

325.2 g/mol

IUPAC Name

2-chloro-5-[(4-chloro-3,5-dimethylphenoxy)methoxy]-1,3-dimethylbenzene

InChI

InChI=1S/C17H18Cl2O2/c1-10-5-14(6-11(2)16(10)18)20-9-21-15-7-12(3)17(19)13(4)8-15/h5-8H,9H2,1-4H3

InChI Key

GSSYNVSMWVVLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCOC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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